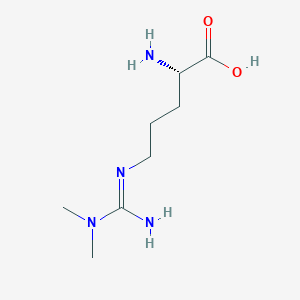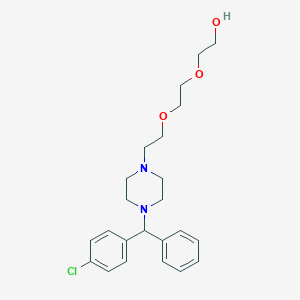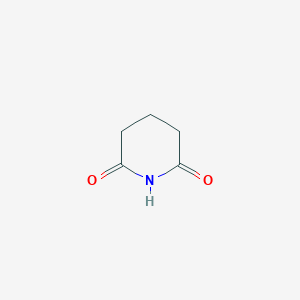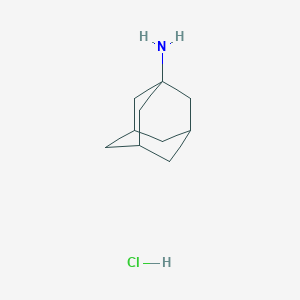
N,N-dimethylarginine
Descripción general
Descripción
N,N-dimethylarginine (ADMA) is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells and is closely related to L-arginine, a conditionally-essential amino acid .
Synthesis Analysis
ADMA is formed by methylation of arginine residues in proteins and released after proteolysis. In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product . The methyl groups transferred to create ADMA are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .Molecular Structure Analysis
The chemical formula of N,N-dimethylarginine is C8H18N4O2 .Chemical Reactions Analysis
ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is thought to mediate its adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .Physical And Chemical Properties Analysis
The average weight of N,N-dimethylarginine is 202.2541 .Aplicaciones Científicas De Investigación
Cardiovascular Disease
ADMA is an endogenous inhibitor of nitric oxide synthase . Nitric oxide plays a crucial role in the maintenance of vascular tone and structure . Elevated levels of ADMA are associated with reduced nitric oxide synthesis, leading to impaired endothelium-dependent vasodilation . This makes ADMA a significant factor in the pathogenesis of cardiovascular diseases .
Chronic Kidney Disease
ADMA and its regioisomer, symmetric dimethylarginine (SDMA), are uremic toxins . They inhibit nitric oxide production, playing multifunctional roles in many human diseases . Elevated levels of ADMA/SDMA are associated with chronic kidney disease .
Chronic Heart Failure
Increased levels of ADMA are found in the plasma of humans with chronic heart failure . This suggests that ADMA may play a role in the pathogenesis of this condition .
Hypertension
ADMA is associated with hypertension . The inhibition of nitric oxide synthesis by ADMA can lead to increased vascular resistance, contributing to high blood pressure .
Hypercholesterolemia
Hypercholesterolemia is another condition associated with increased levels of ADMA . The role of ADMA in this context is still under investigation, but it’s thought to contribute to endothelial dysfunction .
Atherosclerosis
ADMA is considered a novel cardiovascular risk factor . Its inhibitory effect on nitric oxide synthesis can lead to endothelial dysfunction, a key early step in the development of atherosclerosis .
Mecanismo De Acción
Target of Action
Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in promoting cardiovascular health . ADMA competes with L-arginine for binding to NOS, thereby inhibiting the production of nitric oxide (NO), a key chemical involved in normal endothelial function .
Mode of Action
ADMA interferes with L-arginine in the production of nitric oxide (NO). It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine acts as the methyl donor and S-adenosylhomocysteine is the demethylated product . This interaction results in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Biochemical Pathways
ADMA is created in protein methylation, a common mechanism of post-translational protein modification. This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create ADMA are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine . After synthesis, ADMA migrates into the extracellular space and thence into blood plasma .
Pharmacokinetics
ADMA is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells .
Result of Action
The inhibition of NO production by ADMA leads to impaired endothelial function, resulting in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion . Additionally, ADMA may contribute to oxidative stress by causing eNOS uncoupling via depletion of tetrahydrobiopterin (BH4), resulting in a shift from NO production to superoxide production .
Action Environment
The action of ADMA is influenced by various environmental factors. For instance, ADMA concentrations are substantially elevated by native or oxidized LDL cholesterol . Furthermore, the impact of ADMA on vascular resistance and the function of the heart can be influenced by various diagnosed diseases .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017725 | |
| Record name | Dimethyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N,N-dimethylarginine | |
CAS RN |
30315-93-6 | |
| Record name | Asymmetric dimethylarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-dimethylarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ADMA is an endogenous inhibitor of nitric oxide synthase (NOS) enzymes [, , ]. It competes with L-arginine, the natural substrate of NOS, for binding to the enzyme's active site []. This competitive inhibition reduces the production of nitric oxide (NO), a potent vasodilator, leading to vasoconstriction and potential endothelial dysfunction [, , ].
ANone: Molecular Formula: C6H15N4O2+ * Molecular Weight:* 175.21 g/mol
A: DDAH is an enzyme that specifically metabolizes asymmetric methylarginines, including ADMA, to citrulline [, ]. This catalytic activity regulates ADMA levels and consequently influences NO bioavailability [, ]. There are two isoforms of this enzyme, DDAH1 and DDAH2. Research suggests that single nucleotide polymorphisms (SNPs) in the DDAH1 gene may be associated with pulmonary hypertension risk in patients with bronchopulmonary dysplasia [, ].
A: Research suggests that pentadecanoic acid, 5'-methylthioadenosine (5'-MTA), ADMA, and glutamine may serve as potential biomarkers for diabetic sarcopenia []. These findings provide new insights into the pathophysiology of the disease and could potentially contribute to the development of therapeutic interventions.
A: The presence of the bacterium Eggerthella lenta in the gut microbiome of gnotobiotic mice was associated with decreased levels of ADMA in colon content []. This suggests a potential role of specific gut microbes in modulating ADMA levels and potentially influencing host health.
A: Research using a rat model suggests that chronic treatment with monoamine reuptake inhibitors (MARIs) modulates the expression of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) in the hippocampus []. This modulation is part of wider proteome changes associated with potential long-term functional adaptations in the brain linked to antidepressant activity [].
A: Aberrant histone methylation, including methylation of arginine residues, has been linked to human diseases like cancer []. Understanding the enzymes and mechanisms involved in histone methylation, including the role of ADMA, is crucial for developing targeted therapies.
A: There is no direct connection between ADMA and fungal bioluminescence described in the provided research. Fungal bioluminescence involves a completely different set of molecules and mechanisms, primarily centered around the luciferin 3-hydroxyhispidin [].
ANone: The provided research does not offer specific details about the stability of ADMA under different conditions. Investigating the stability of ADMA in various biological matrices and storage conditions would be essential for research and potential clinical applications.
A: While not explicitly described, researchers likely employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to measure and characterize ADMA in biological samples [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)








